molecular formula C18H23N3O4S B11238791 [3-(4-Methylpiperazin-1-yl)-1,1-dioxido-1-benzothiophen-2-yl](morpholin-4-yl)methanone

[3-(4-Methylpiperazin-1-yl)-1,1-dioxido-1-benzothiophen-2-yl](morpholin-4-yl)methanone

Cat. No.: B11238791
M. Wt: 377.5 g/mol
InChI Key: HYYDLQXAAPOPJM-UHFFFAOYSA-N
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Description

3-(4-METHYLPIPERAZINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with a morpholinocarbonyl group and a 4-methylpiperazino group. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPIPERAZINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzothiophene core, which can be synthesized through cyclization reactions involving sulfur-containing precursors. The introduction of the morpholinocarbonyl group can be achieved through acylation reactions using morpholine and suitable acylating agents. The 4-methylpiperazino group is often introduced via nucleophilic substitution reactions using 4-methylpiperazine and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPIPERAZINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiophene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines under suitable conditions.

    Substitution: The functional groups attached to the benzothiophene core can be substituted with other nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of novel materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPIPERAZINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE is largely dependent on its interaction with specific molecular targets. The compound’s functional groups allow it to interact with enzymes, receptors, or other biomolecules, potentially inhibiting their activity or modulating their function. For example, the morpholinocarbonyl group may interact with enzyme active sites, while the 4-methylpiperazino group could enhance binding affinity to specific receptors.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylpiperazino)-2-(morpholinocarbonyl)-1H-indole-1,1-dione: Similar structure but with an indole core instead of benzothiophene.

    3-(4-Methylpiperazino)-2-(morpholinocarbonyl)-1H-pyrrole-1,1-dione: Similar structure but with a pyrrole core.

    3-(4-Methylpiperazino)-2-(morpholinocarbonyl)-1H-thiophene-1,1-dione: Similar structure but with a thiophene core.

Uniqueness

The uniqueness of 3-(4-METHYLPIPERAZINO)-2-(MORPHOLINOCARBONYL)-1H-1-BENZOTHIOPHENE-1,1-DIONE lies in its benzothiophene core, which imparts distinct electronic and steric properties compared to other heterocycles like indole, pyrrole, or thiophene. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

[3-(4-methylpiperazin-1-yl)-1,1-dioxo-1-benzothiophen-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H23N3O4S/c1-19-6-8-20(9-7-19)16-14-4-2-3-5-15(14)26(23,24)17(16)18(22)21-10-12-25-13-11-21/h2-5H,6-13H2,1H3

InChI Key

HYYDLQXAAPOPJM-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4

Origin of Product

United States

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